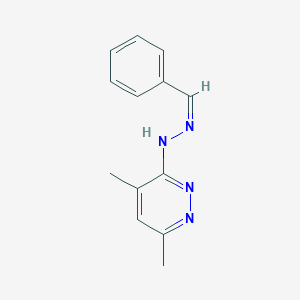
Benzaldehyde, (4,6-dimethyl-3-pyridazinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, (4,6-dimethyl-3-pyridazinyl)hydrazone is a chemical compound used in scientific research for various purposes. It is commonly known as DMPhH and is a yellow crystalline solid. This compound has been used in different fields of research, including biology, chemistry, and medicine. In
作用機序
DMPhH is a bidentate ligand that can coordinate with metal ions. The coordination of DMPhH with metal ions is dependent on the pH of the solution. The mechanism of action of DMPhH is based on the chelation of metal ions. DMPhH can chelate with different metal ions, including copper, nickel, and zinc.
生化学的および生理学的効果
DMPhH has been shown to have various biochemical and physiological effects. In biological systems, DMPhH can interact with metal ions and affect their functions. DMPhH has been shown to inhibit the activity of copper-containing enzymes, such as superoxide dismutase and cytochrome c oxidase. DMPhH has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
実験室実験の利点と制限
DMPhH has several advantages for lab experiments. It is a stable compound that can be easily synthesized. DMPhH is also a fluorescent probe that can be used to detect metal ions in biological systems. However, DMPhH has some limitations. It can only chelate with certain metal ions, and the chelation is dependent on the pH of the solution. DMPhH can also be toxic to cells at high concentrations.
将来の方向性
DMPhH has several future directions for scientific research. It can be used to synthesize new metal complexes with different properties. DMPhH can also be used to develop new fluorescent probes for the detection of metal ions in biological systems. In addition, DMPhH can be used to study the role of metal ions in biological processes, such as oxidative stress and apoptosis.
Conclusion:
In conclusion, DMPhH is a chemical compound that has been used in various scientific research applications. It is commonly used as a ligand in coordination chemistry and is used to synthesize metal complexes. DMPhH has been shown to have various biochemical and physiological effects. It can interact with metal ions and affect their functions. DMPhH has several advantages for lab experiments, but it also has some limitations. DMPhH has several future directions for scientific research, including the development of new fluorescent probes and the study of metal ions in biological processes.
合成法
DMPhH can be synthesized by reacting benzaldehyde and 4,6-dimethyl-3-pyridazinecarboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The reaction is carried out at a temperature of 80-85°C for 4-5 hours. The resulting product is then recrystallized from ethanol to obtain pure DMPhH.
科学的研究の応用
DMPhH has been used in various scientific research applications. It is commonly used as a ligand in coordination chemistry and is used to synthesize metal complexes. DMPhH is also used as a reagent in organic synthesis and is used to synthesize different organic compounds. In addition, DMPhH has been used in biological research as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
17258-28-5 |
|---|---|
製品名 |
Benzaldehyde, (4,6-dimethyl-3-pyridazinyl)hydrazone |
分子式 |
C13H14N4 |
分子量 |
226.28 g/mol |
IUPAC名 |
N-[(Z)-benzylideneamino]-4,6-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C13H14N4/c1-10-8-11(2)15-17-13(10)16-14-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17)/b14-9- |
InChIキー |
CJJLORKREXVXFA-ZROIWOOFSA-N |
異性体SMILES |
CC1=CC(=NN=C1N/N=C\C2=CC=CC=C2)C |
SMILES |
CC1=CC(=NN=C1NN=CC2=CC=CC=C2)C |
正規SMILES |
CC1=CC(=NN=C1NN=CC2=CC=CC=C2)C |
同義語 |
Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



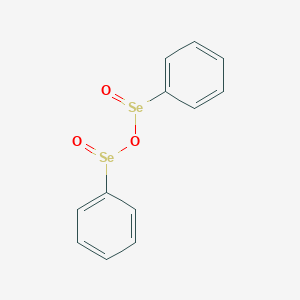

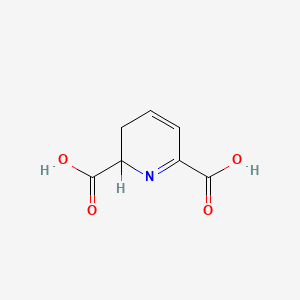
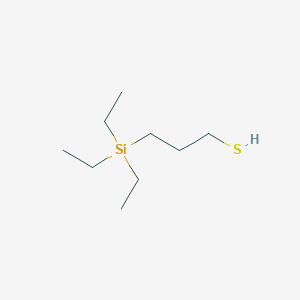
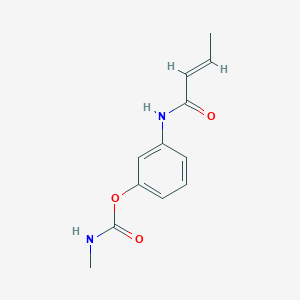
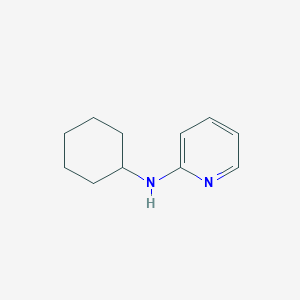
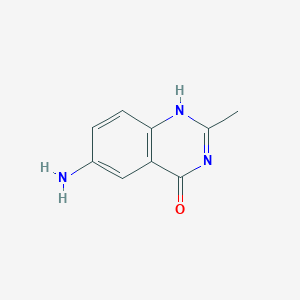
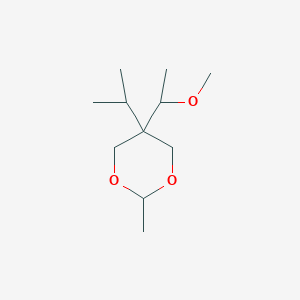
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

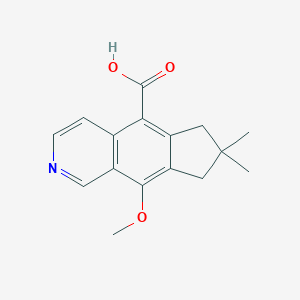
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
